molecular formula C12H20N2O3 B13959117 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

Cat. No.: B13959117
M. Wt: 240.30 g/mol
InChI Key: SABKTYMNZIREPX-UHFFFAOYSA-N
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Description

2-(2-Acetyl-2,8-diazaspiro[45]decan-8-yl)acetic acid is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid under reflux conditions . The reaction is carried out in toluene using a Dean-Stark apparatus to remove water, facilitating the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been studied as a selective inhibitor of TYK2/JAK1 kinases, which are involved in various signaling pathways . By inhibiting these kinases, the compound can modulate immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid stands out due to its acetyl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar spirocyclic compounds, which may lack this functional group and thus exhibit different chemical and biological properties.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

InChI

InChI=1S/C12H20N2O3/c1-10(15)14-7-4-12(9-14)2-5-13(6-3-12)8-11(16)17/h2-9H2,1H3,(H,16,17)

InChI Key

SABKTYMNZIREPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)CC(=O)O

Origin of Product

United States

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